

An In-depth Technical Guide to Glycylproline pnitroanilide tosylate: Properties and Applications

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Compound of Interest		
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This technical guide provides a comprehensive overview of the chemical properties and applications of Glycylproline p-nitroanilide tosylate, a chromogenic substrate pivotal in the study of dipeptidyl peptidase IV (DPP-IV) and other related enzymes. This document details its chemical characteristics, provides experimental protocols for its use, and illustrates the underlying biochemical principles.

Core Chemical Properties

Glycylproline p-nitroanilide tosylate is a synthetic dipeptide derivative widely used in biochemical assays. The inclusion of a p-nitroanilide group allows for the colorimetric quantification of enzymatic activity, while the tosylate salt form enhances its solubility and stability.

Physical and Chemical Data

The following table summarizes the key quantitative data for Glycylproline p-nitroanilide tosylate.

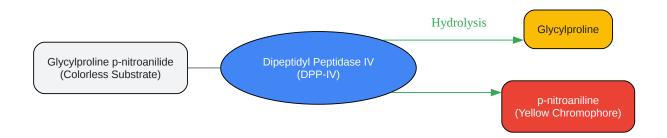


Property	Value	Source
Molecular Formula	C20H24N4O7S	INVALID-LINK,INVALID- LINK
Molecular Weight	464.49 g/mol	INVALID-LINK,INVALID- LINK
Appearance	White to off-white powder	INVALID-LINK
Solubility	1 M HCl: 50 mg/mLDMF: 50 mg/mLWater: 50 mg/mL	INVALID-LINK
Storage Temperature	-20°C	INVALID-LINK
Melting Point	Data not readily available	
рКа	Data not readily available	_
UV Absorption Maximum (λmax)	Data not readily available for the substrate. The product, p- nitroaniline, is measured at 405 nm.[1]	

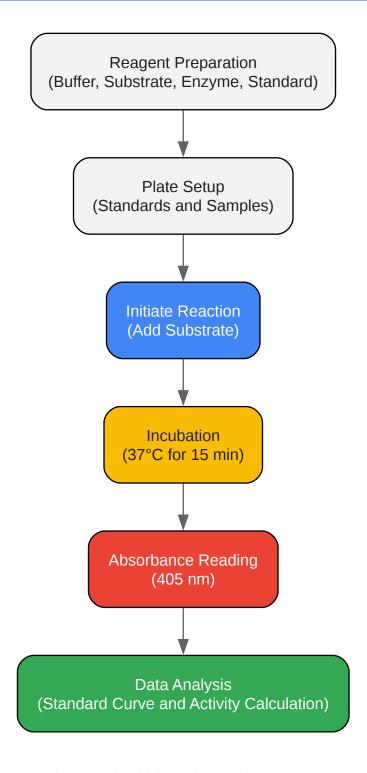
Mechanism of Action in Enzyme Assays

Glycylproline p-nitroanilide tosylate is a substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme that cleaves X-proline dipeptides from the N-terminus of polypeptides. The enzymatic reaction hydrolyzes the amide bond between the proline and the p-nitroaniline moiety. This cleavage releases p-nitroaniline, a yellow-colored chromophore that can be quantified spectrophotometrically at 405 nm. The rate of p-nitroaniline formation is directly proportional to the DPP-IV activity in the sample.









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References

- 1. taylorandfrancis.com [taylorandfrancis.com]
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